molecular formula C14H24N4O2 B14389845 2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) CAS No. 88457-20-9

2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)

Cat. No.: B14389845
CAS No.: 88457-20-9
M. Wt: 280.37 g/mol
InChI Key: ROPHCRAZLJKLBB-UHFFFAOYSA-N
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Description

2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) is an organic compound with the molecular formula C12H20N4O2. This compound features a diazene (N=N) linkage, which is a characteristic of azo compounds, and two hydroxy groups attached to a hexanenitrile backbone. The presence of both nitrile and hydroxy functional groups makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) typically involves the reaction of appropriate precursors under controlled conditions. One common method is the coupling of 5-hydroxy-2-methylhexanenitrile with a diazene precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) involves its interaction with molecular targets through its functional groups. The diazene linkage can participate in redox reactions, while the hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylpentanenitrile): Similar structure but with a pentanenitrile backbone.

    5-hydroxy-2-[(E)-phenyldiazenyl]benzenesulfonic acid: Contains a diazene linkage and hydroxy group but with a different aromatic backbone.

Uniqueness

2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and nitrile groups, along with the diazene linkage, provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

88457-20-9

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

2-[(2-cyano-5-hydroxyhexan-2-yl)diazenyl]-5-hydroxy-2-methylhexanenitrile

InChI

InChI=1S/C14H24N4O2/c1-11(19)5-7-13(3,9-15)17-18-14(4,10-16)8-6-12(2)20/h11-12,19-20H,5-8H2,1-4H3

InChI Key

ROPHCRAZLJKLBB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C#N)N=NC(C)(CCC(C)O)C#N)O

Origin of Product

United States

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